![molecular formula C13H14N2O4 B3406174 2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione CAS No. 25063-96-1](/img/structure/B3406174.png)
2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione
Overview
Description
2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione, also known as DMDD, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMDD is a member of the family of dioxane-based compounds and has been shown to exhibit a range of biochemical and physiological effects that make it an attractive candidate for use in various laboratory experiments.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione is not fully understood, but it is believed to involve the formation of a stable adduct between 2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione and ROS. This adduct is highly fluorescent and can be used to detect ROS in living cells.
Biochemical and Physiological Effects:
2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione has been shown to exhibit a range of biochemical and physiological effects. In addition to its ability to detect ROS, 2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione has also been shown to exhibit antitumor activity, as well as anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione for use in laboratory experiments is its high selectivity for ROS. This makes it an ideal probe for the detection of ROS in living cells. However, one limitation of 2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione is its relatively short half-life, which can limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research involving 2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione. One area of interest is the development of new and improved methods for synthesizing 2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione. Another area of interest is the development of new applications for 2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione, such as its use in the detection of other reactive species, such as reactive nitrogen species. Finally, there is also potential for the development of new derivatives of 2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione with improved properties and selectivity.
Scientific Research Applications
2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. 2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione has been shown to selectively react with ROS, producing a fluorescent signal that can be detected and quantified.
properties
IUPAC Name |
2,2-dimethyl-5-[[(4-methylpyridin-2-yl)amino]methylidene]-1,3-dioxane-4,6-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-8-4-5-14-10(6-8)15-7-9-11(16)18-13(2,3)19-12(9)17/h4-7H,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KINSSOHMKPNQCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC=C2C(=O)OC(OC2=O)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.